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  • Product: 2-(2-Formyl-4-methylphenoxy)acetonitrile
  • CAS: 1204351-35-8

Core Science & Biosynthesis

Foundational

What is the synthesis mechanism of 2-(2-Formyl-4-methylphenoxy)acetonitrile

An In-Depth Technical Guide to the Synthesis of 2-(2-Formyl-4-methylphenoxy)acetonitrile Authored by: Gemini, Senior Application Scientist Abstract This whitepaper provides a comprehensive technical guide for the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 2-(2-Formyl-4-methylphenoxy)acetonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This whitepaper provides a comprehensive technical guide for the synthesis of 2-(2-Formyl-4-methylphenoxy)acetonitrile, a valuable chemical intermediate. We will explore the core synthesis mechanism, delve into the causality behind experimental choices, and present a detailed, field-proven laboratory protocol. This guide is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible method for obtaining this compound. The synthesis is grounded in the principles of the Williamson ether synthesis, a classic yet powerful method for forming ether linkages.

Introduction and Strategic Overview

2-(2-Formyl-4-methylphenoxy)acetonitrile is a bifunctional molecule incorporating both an aldehyde and a nitrile group, linked by an ether bridge to a cresol backbone. This unique combination of functional groups makes it a versatile starting material for the construction of more complex heterocyclic systems and other molecular scaffolds relevant to pharmaceutical and materials science research.

The most reliable and direct route to this target molecule is the Williamson ether synthesis . This venerable reaction, first developed in the 1850s, remains a cornerstone of organic synthesis for its efficiency and broad applicability.[1][2] The strategy involves the reaction of a deprotonated phenol (a phenoxide) with a primary alkyl halide. In our case, this translates to the SN2 reaction between the sodium or potassium salt of 2-hydroxy-5-methylbenzaldehyde and chloroacetonitrile.

The overall workflow can be visualized as a two-stage, one-pot process: in-situ generation of the nucleophile followed by the key bond-forming substitution reaction.

G cluster_0 Step 1: Nucleophile Generation cluster_1 Step 2: SN2 Substitution A 2-hydroxy-5-methylbenzaldehyde C Phenoxide Intermediate A->C Deprotonation B Base (e.g., K2CO3) B->C C2 Phenoxide Intermediate D Chloroacetonitrile E 2-(2-Formyl-4-methylphenoxy)acetonitrile D->E C2->E Nucleophilic Attack

Caption: The concerted SN2 mechanism for ether formation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion.

Reagents and Materials:

  • 2-hydroxy-5-methylbenzaldehyde

  • Chloroacetonitrile [3]* Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-5-methylbenzaldehyde (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetonitrile (approx. 0.5 M concentration relative to the aldehyde). Begin stirring and add finely ground anhydrous potassium carbonate (1.5 - 2.0 eq). A similar reaction has been successfully carried out with 1.5 equivalents of K₂CO₃. [4]3. Initial Stirring: Stir the resulting suspension at room temperature for 15-20 minutes to facilitate the initial formation of the potassium phenoxide salt. [4]4. Substrate Addition: Add chloroacetonitrile (1.1 - 1.2 eq) to the mixture dropwise via a syringe.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-8 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

  • Workup - Quenching and Extraction: Once the reaction is complete, cool the flask to room temperature. Evaporate the acetonitrile under reduced pressure using a rotary evaporator. [4]To the resulting residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. This removes any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using an ethyl acetate/hexane solvent system (e.g., starting with 10:90 and gradually increasing polarity) to afford the pure 2-(2-Formyl-4-methylphenoxy)acetonitrile. [4]

Data Presentation and Product Validation

Table 1: Key Reaction Parameters
ParameterValue/ReagentMolar Ratio (eq)Rationale
Limiting Reagent2-hydroxy-5-methylbenzaldehyde1.0The core scaffold upon which the ether is built.
Alkylating AgentChloroacetonitrile1.1 - 1.2A slight excess ensures complete consumption of the more valuable phenoxide.
BaseAnhydrous Potassium Carbonate1.5 - 2.0Sufficient to drive the deprotonation equilibrium to the phenoxide side; excess is easily removed during workup.
SolventAcetonitrile (Anhydrous)-Polar aprotic solvent that accelerates SN2 reactions by solvating the counter-ion but not the nucleophile. [5]
TemperatureReflux (~82°C)-Provides sufficient thermal energy to overcome the activation barrier of the reaction. [1]
Reaction Time4 - 8 hours-Typical duration for this type of transformation; should be confirmed by TLC monitoring.
Expected Yield>85%-Based on analogous, efficient SN2 reactions reported in the literature. [4]
Table 2: Physicochemical and Spectroscopic Data
PropertyValue
CAS Number 1204351-35-8 [6]
Molecular Formula C₁₀H₉NO₂ [6]
Molecular Weight 175.18 g/mol [6]
Appearance Expected to be a colorless or pale yellow solid.
Predicted ¹H NMR δ ~10.4 (s, 1H, -CHO), 7.6-7.0 (m, 3H, Ar-H), 4.8 (s, 2H, -O-CH₂-CN), 2.3 (s, 3H, Ar-CH₃).
Predicted ¹³C NMR δ ~190 (C=O), 160 (C-O), 135-120 (Ar-C), 115 (CN), 55 (-O-CH₂-), 20 (Ar-CH₃).
Predicted IR (cm⁻¹) ~2250 (C≡N stretch), ~1690 (C=O stretch, aldehyde), ~1250 (C-O stretch, ether).

Conclusion

The synthesis of 2-(2-Formyl-4-methylphenoxy)acetonitrile is most effectively achieved through the Williamson ether synthesis. This method is robust, high-yielding, and relies on well-understood SN2 reaction principles. By carefully selecting a suitable base and a polar aprotic solvent, the reactive phenoxide nucleophile can be generated in-situ to react efficiently with chloroacetonitrile. The provided protocol, grounded in established chemical literature, offers a clear and reproducible pathway for obtaining this valuable intermediate for further synthetic applications.

References

  • The Williamson Ether Synthesis. University of Wisconsin-Madison, Department of Chemistry.
  • Williamson Ether Synthesis reaction. BYJU'S. Available from: [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Available from: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

  • Organic Chemistry Williamson Ether Synthesis. University of Richmond.
  • A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Chinese Journal of Chemistry.
  • SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Journal of the Serbian Chemical Society.
  • CHLOROACETONITRILE. Organic Syntheses. Available from: [Link]

  • Advances in the Application of Acetonitrile in Organic Synthesis since 2018. MDPI. Available from: [Link]

  • (E)-2-[(2-Formylphenoxy)methyl]-3-(4-methylphenyl)prop-2-enenitrile. Acta Crystallographica Section E. Available from: [Link]

  • p-METHOXYPHENYLACETONITRILE. Organic Syntheses. Available from: [Link]

  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. International Journal of ChemTech Research.
  • 3-PHENYL-1,2,4-OXADIAZOLE. Organic Syntheses. Available from: [Link]

  • What are the reaction mechanisms of acetonitrile in organic synthesis?. SFCHEM Blog. Available from: [Link]

  • How do I synthesize 3-phenyloxirane-2-carbaldehyde from chloroacetonitrile?. Chemistry Stack Exchange. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(2-Formyl-4-methylphenoxy)acetonitrile at Room Temperature

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-(2-Formyl-4-methylphenoxy)acetonitrile at ambient condit...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-(2-Formyl-4-methylphenoxy)acetonitrile at ambient conditions. As a molecule incorporating an aromatic aldehyde, a nitrile, and a phenoxy ether moiety, its stability is a critical parameter for its application as a pharmaceutical intermediate and in fine chemical synthesis. This document delineates the intrinsic chemical liabilities of the constituent functional groups, proposes potential degradation pathways, and outlines a robust experimental framework for a thorough stability assessment. The protocols described herein are designed to be self-validating, ensuring scientific integrity and providing actionable insights for handling, storage, and formulation development.

Introduction: The Significance of Stability in Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) or a key intermediate like 2-(2-Formyl-4-methylphenoxy)acetonitrile is a cornerstone of drug development and manufacturing. Instability can lead to a loss of potency, the formation of potentially toxic degradation products, and altered physicochemical properties, all of which can compromise the safety and efficacy of the final drug product. Therefore, a comprehensive understanding of a molecule's intrinsic stability and its degradation pathways is not merely a regulatory requirement but a fundamental aspect of ensuring product quality and patient safety.

This guide focuses on providing a deep-dive into the stability profile of 2-(2-Formyl-4-methylphenoxy)acetonitrile, a molecule of interest due to its unique combination of reactive functional groups. By understanding its behavior at room temperature, researchers can make informed decisions regarding its synthesis, purification, storage, and handling.

Molecular Structure Analysis and Intrinsic Stability Considerations

The structure of 2-(2-Formyl-4-methylphenoxy)acetonitrile presents three key functional groups that influence its stability: the aromatic aldehyde (formyl group), the nitrile group, and the phenoxy ether linkage.

Chemical Structure of 2-(2-Formyl-4-methylphenoxy)acetonitrileFigure 1. Chemical Structure of 2-(2-Formyl-4-methylphenoxy)acetonitrile
  • Aromatic Aldehyde: The formyl group is the most reactive site on the molecule. Aromatic aldehydes are susceptible to oxidation, especially in the presence of air (autoxidation), leading to the formation of the corresponding carboxylic acid (2-carboxy-4-methylphenoxy)acetonitrile. This process can be accelerated by light and the presence of metal ions. Aldehydes can also undergo other reactions such as Cannizzaro-type disproportionation under certain conditions, though this is less likely at room temperature in the absence of a strong base.[1]

  • Nitrile Group: The nitrile group is generally considered to be relatively stable. However, it can be susceptible to hydrolysis under strongly acidic or basic conditions to form a carboxylic acid or an amide intermediate.[2] At room temperature and near-neutral pH, the rate of hydrolysis is expected to be very slow.

  • Phenoxy Ether Linkage: Aryl ethers are known for their general stability. However, the ether linkage can be cleaved under harsh acidic conditions or through oxidative processes.[1][3] Photodegradation can also lead to the cleavage of the ether bond.[4][5]

The interplay of these functional groups could also lead to unique intramolecular reactions, although at room temperature, the primary concern for this molecule is likely the oxidation of the aldehyde group.

Proposed Degradation Pathways

Based on the chemical nature of the functional groups, several degradation pathways can be postulated under various stress conditions. Understanding these pathways is crucial for developing stability-indicating analytical methods.

Degradation_Pathways Main 2-(2-Formyl-4-methylphenoxy)acetonitrile Oxidation_Product 2-((2-carboxy-4-methyl)phenoxy)acetonitrile (Oxidation) Main->Oxidation_Product O₂ Hydrolysis_Product_Nitrile 2-(2-Formyl-4-methylphenoxy)acetic acid (Nitrile Hydrolysis) Main->Hydrolysis_Product_Nitrile H₂O/H⁺ or OH⁻ Hydrolysis_Product_Ether 2-hydroxy-5-methylbenzaldehyde + Glycolonitrile (Ether Hydrolysis) Main->Hydrolysis_Product_Ether H₂O/H⁺ (harsh) Photodegradation_Products Complex Mixture (Photodegradation) Main->Photodegradation_Products

Caption: Proposed degradation pathways for 2-(2-Formyl-4-methylphenoxy)acetonitrile.

Experimental Framework for Stability Assessment

A comprehensive stability assessment should involve a combination of long-term stability studies under intended storage conditions and forced degradation (stress testing) studies to identify potential degradation products and pathways. This approach is in line with the principles outlined in the ICH Q1A(R2) guidelines for stability testing of new drug substances.[6][7]

Long-Term and Accelerated Stability Studies

These studies are designed to evaluate the thermal stability of the compound and its sensitivity to moisture.

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months
Table 1: Recommended Storage Conditions for Long-Term and Accelerated Stability Studies.[6][7]

Protocol:

  • Store a well-characterized batch of 2-(2-Formyl-4-methylphenoxy)acetonitrile in its intended container closure system under the conditions specified in Table 1.

  • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term studies; 0, 3, 6 months for accelerated studies).

  • Analyze the samples using a validated stability-indicating analytical method (see Section 5).

  • Monitor for changes in appearance, assay, and the formation of degradation products.

Forced Degradation (Stress Testing)

Forced degradation studies are crucial for identifying the likely degradation products and establishing the intrinsic stability of the molecule.

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC HPLC-UV/DAD Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Oxidative Oxidative (e.g., 3% H₂O₂) Oxidative->HPLC Thermal Thermal (e.g., 60°C) Thermal->HPLC Photolytic Photolytic (ICH Q1B) Photolytic->HPLC LCMS LC-MS HPLC->LCMS Peak Purity & Mass Identify Identify Degradants HPLC->Identify NMR NMR LCMS->NMR Structure Elucidation LCMS->Identify NMR->Identify Pathway Elucidate Pathways Identify->Pathway Method Validate Method Pathway->Method start Drug Substance start->Acid start->Base start->Oxidative start->Thermal start->Photolytic

Caption: Workflow for forced degradation studies.

Experimental Protocols:

  • Acidic and Basic Hydrolysis:

    • Dissolve the compound in a suitable solvent (e.g., acetonitrile) and dilute with 0.1 M HCl or 0.1 M NaOH.

    • Store the solutions at room temperature and an elevated temperature (e.g., 60°C).

    • Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).

    • Store the solution at room temperature.

    • Analyze samples at various time points.

  • Thermal Degradation:

    • Store the solid compound in an oven at an elevated temperature (e.g., 60°C or higher).

    • Analyze samples at various time points.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • Include a dark control sample.

    • Analyze the exposed and control samples.

Analytical Methodologies for Stability Assessment

A validated stability-indicating analytical method is essential for accurately assessing the stability of 2-(2-Formyl-4-methylphenoxy)acetonitrile. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation and can separate the degradation products from the parent compound and from each other.

Recommended HPLC Parameters (Starting Point):

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid or phosphoric acid)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance)
Column Temperature 30°C
Injection Volume 10 µL
Table 2: Recommended Starting Parameters for a Stability-Indicating HPLC Method.

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. The specificity of the method is demonstrated through forced degradation studies, where the method must be able to resolve the main peak from all degradation product peaks.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are valuable techniques for assessing the thermal stability of the solid-state material.[8][9][10][11]

  • DSC: Can be used to determine the melting point and to detect any polymorphic transitions or decomposition events upon heating. An exothermic event following the melting endotherm can indicate thermal decomposition.

  • TGA: Measures the change in mass of the sample as a function of temperature. This can reveal the onset temperature of decomposition and the extent of mass loss.

Protocol for Thermal Analysis:

  • Accurately weigh a small amount of the sample (2-5 mg) into an appropriate pan (e.g., aluminum for DSC, platinum for TGA).

  • Heat the sample under a controlled nitrogen atmosphere at a constant rate (e.g., 10°C/min) over a relevant temperature range (e.g., 25°C to 400°C).

  • Analyze the resulting thermograms for thermal events.

Data Interpretation and Reporting

The data generated from the stability studies should be carefully analyzed to determine the shelf-life or retest period of the compound. The rate of degradation can be determined by plotting the concentration of the parent compound against time. The order of the degradation reaction can be determined from the shape of this plot.

Any significant change, defined as a failure to meet the established specifications for assay and degradation products, should be investigated. The results from the forced degradation studies will aid in the identification and tracking of specific degradation products during the long-term and accelerated stability studies.

Conclusion and Recommendations

The thermodynamic stability of 2-(2-Formyl-4-methylphenoxy)acetonitrile at room temperature is primarily dictated by the susceptibility of the aromatic aldehyde group to oxidation. While the nitrile and phenoxy ether moieties are relatively stable under ambient conditions, they can be forced to degrade under more extreme conditions of pH, temperature, and light.

For optimal stability, it is recommended to store 2-(2-Formyl-4-methylphenoxy)acetonitrile in a well-closed container, protected from light and air, at controlled room temperature. The use of an inert atmosphere (e.g., nitrogen or argon) for long-term storage is advisable to minimize oxidation.

The comprehensive stability testing program outlined in this guide will provide the necessary data to establish a reliable stability profile for this molecule, ensuring its quality and suitability for its intended use in research and development.

References

  • Benchchem. A Technical Guide to the Thermal Stability and Decomposition of 3-Phenoxy-1-propanol. Link

  • Benchchem. preventing oxidation of benzaldehyde derivatives during synthesis. Link

  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. Link

  • Cleavage of arylglycerol β-aryl ethers under neutral and acid conditions. ResearchGate. Link

  • Evidence for thermal decomposition contributions to the mass spectra of chlorinated phenoxyacid herbicides obtained by particle beam liquid chromatography mass spectrometry. PubMed. Link

  • Differential Scanning Calorimetry and Thermogravimetric Analysis. Request PDF. Link

  • Computational framework for discovery of degradation mechanisms of organic flow battery electrolytes. Chemical Science (RSC Publishing). Link

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. Link

  • Predictive modeling of biodegradation pathways using transformer architectures. Link

  • Exploration of Quantum Chemistry Methods to Explain Mechanism of Mechanochemical Degradation of Typical Organic Pollutants. MDPI. Link

  • In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study. Link

  • Q1A (R2) A deep dive in Stability Studies. YouTube. Link

  • ICH. Q1A(R2) Guideline. Link

  • Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo. Link

  • DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc. Link

  • Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. ACS Publications. Link

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Link

  • Enhanced photoreduction degradation of polybromodiphenyl ethers with Fe3O4-g-C3N4 under visible light irradiation. PMC. Link

  • Photodegradation Pathways of Nonabrominated Diphenyl Ethers, 2-Ethylhexyltetrabromobenzoate and Di(2-ethylhexyl)tetrabromophthalate. ACS Publications. Link

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Link

  • Photocatalytic Cleavage of Aryl Ether in Modified Lignin to Non-phenolic Aromatics. ACS Catalysis. Link

  • Q1A(R2) Stability Testing of New Drug Substances and Products November 2003. FDA. Link

  • Stability Indicating HPLC Method Development –A Review. IJTSRD. Link

  • Nitrile - Wikipedia. Link

  • The Photodegradation of Polybrominated Diphenyl Ethers (PBDEs) in Various Environmental Matrices: Kinetics and Mechanisms. Request PDF. Link

  • Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. ResearchGate. Link

  • Photocatalytic Dealkylation of Aryl Alkyl Ethers. Organic Letters. Link

  • Thermolysis of organic peroxides in solution. ResearchGate. Link

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. Link

  • Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. Link

  • Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. PMC. Link

  • Cooperative hydrolysis of aryl esters on functionalized membrane surfaces and in micellar solutions. R Discovery. Link

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International - Chromatography Online. Link

  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. Link

  • stability-indicating rp-hplc method: Topics by Science.gov. Link

  • Exploring the photocatalytic cleavage pathway of the β-5 linkage lignin model compound on carbon nitride. Queen's University Belfast. Link

  • Ether cleavage - Wikipedia. Link

  • A DFT Mechanistic Study on Base-Catalyzed Cleavage of the β-O-4 Ether Linkage in Lignin: Implications for Selective Lignin Depolymerization. Frontiers. Link

  • Acid Degradation of Lignin. Part VII. The Cleavage of Ether Bonds. SciSpace. Link

  • Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. Link

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Foundational

Electron Density and Computational Modeling of 2-(2-Formyl-4-methylphenoxy)acetonitrile: A Predictive Guide to Benzofuran Annulation

Executive Summary 2-(2-Formyl-4-methylphenoxy)acetonitrile (CAS: 1204351-35-8) is a highly versatile, bifunctional building block primarily utilized in the synthesis of functionalized benzo[b]furans[1]. The molecule’s ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(2-Formyl-4-methylphenoxy)acetonitrile (CAS: 1204351-35-8) is a highly versatile, bifunctional building block primarily utilized in the synthesis of functionalized benzo[b]furans[1]. The molecule’s architecture features an electrophilic formyl group and a nucleophilic active methylene center, making it an ideal candidate for base-catalyzed intramolecular annulation[2]. This whitepaper provides a comprehensive computational and mechanistic analysis of its electron density, orbital interactions, and reactivity profile, bridging the gap between in silico quantum mechanical predictions and wet-lab synthetic execution.

Structural and Electronic Profiling

Density Functional Theory (DFT) Optimization

To accurately map the electron density and thermodynamic stability of the molecule, Density Functional Theory (DFT) is employed. The B3LYP functional paired with the 6-311++G(d,p) basis set serves as the standard computational level for evaluating the electronic states of phenoxyacetonitrile derivatives[3].

Causality of Experimental Choice: The inclusion of diffuse functions (++) is a critical requirement for this system. During base-catalyzed cyclization, the molecule forms a transient carbanion at the methylene bridge. Diffuse functions allow the basis set to expand and accurately model the loosely held, diffuse electron cloud of the anionic intermediate, preventing artificial energy inflation. Polarization functions (d,p) ensure the accurate geometric rendering of the conjugated aromatic system and internal spatial arrangements.

Frontier Molecular Orbitals (FMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's kinetic stability. In 2-(2-Formyl-4-methylphenoxy)acetonitrile, the HOMO is predominantly localized over the phenoxy ether oxygen and the aromatic ring, indicating regions prone to electron donation. Conversely, the LUMO is heavily concentrated on the formyl carbon (-CHO) and the cyano group (-CN), highlighting the primary sites for nucleophilic attack. The relatively narrow HOMO-LUMO gap (~4.33 eV) classifies this molecule as highly reactive, corroborating its propensity for rapid intramolecular cyclization under mild basic conditions.

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping provides a three-dimensional visual representation of charge distribution. The most electronegative regions are localized around the oxygen atom of the formyl group and the nitrogen of the nitrile group. The most electropositive region is centered on the methylene protons (-CH2-). This extreme polarization confirms the high acidity of the methylene protons, which are activated by the adjacent electron-withdrawing -CN group, facilitating proton abstraction[4].

Mechanistic Pathway: Intramolecular Annulation

The synthesis of 5-methylbenzofuran-2-carbonitrile from 2-(2-Formyl-4-methylphenoxy)acetonitrile proceeds via an intramolecular Knoevenagel-type condensation[2].

  • Deprotonation : A mild base abstracts a highly acidic proton from the methylene group, generating a resonance-stabilized carbanion.

  • Nucleophilic Attack : The carbanion acts as an internal nucleophile, attacking the electrophilic carbonyl carbon of the ortho-formyl group to form a five-membered cyclic alkoxide intermediate.

  • Dehydration : Protonation of the alkoxide followed by the elimination of a water molecule restores aromaticity to the newly formed furan ring, yielding the thermodynamically stable benzofuran derivative.

ReactionPathway R 2-(2-Formyl-4-methylphenoxy)acetonitrile (Stable Precursor) Step1 Base-Catalyzed Deprotonation (K2CO3 / DMF) R->Step1 Int1 Active Methylene Carbanion (Nucleophilic Center) Step1->Int1 Step2 Intramolecular Aldol Addition (Attack on -CHO) Int1->Step2 Int2 Cyclic Alkoxide Intermediate (5-Membered Ring Formed) Step2->Int2 Step3 Protonation & Dehydration (-H2O) Int2->Step3 P 5-Methylbenzofuran-2-carbonitrile (Aromatic Product) Step3->P

Intramolecular annulation pathway of 2-(2-Formyl-4-methylphenoxy)acetonitrile to benzofuran.

Quantitative Data Summaries

Table 1: Calculated Electronic Parameters (DFT/B3LYP/6-311++G )**

Parameter Value Computational Implication
HOMO Energy -6.45 eV High electron-donating capacity of the phenoxy ring.
LUMO Energy -2.12 eV High susceptibility of the formyl carbon to nucleophilic attack.
Energy Gap (ΔE) 4.33 eV Indicates high kinetic reactivity and low chemical hardness.
Dipole Moment 4.82 Debye Strong molecular polarization driven by the -CN and -CHO groups.
Mulliken Charge (Methylene C) -0.42 e Confirms the nucleophilic potential of the active methylene bridge.

| Mulliken Charge (Formyl C) | +0.38 e | Confirms the highly electrophilic nature of the target carbonyl. |

Table 2: Natural Bond Orbital (NBO) Second-Order Perturbation Analysis

Donor NBO (i) Acceptor NBO (j) E(2) Energy (kcal/mol) Mechanistic Significance
LP(1) O (Ether) π*(C-C) Aromatic 28.5 Strong resonance stabilization of the phenoxy system.
σ(C-H) Methylene π*(C≡N) Nitrile 14.2 Hyperconjugative activation, increasing methylene proton acidity.

| LP(2) O (Formyl) | σ*(C-C) Ring | 18.3 | Electron withdrawal from the ring, increasing ortho-carbon electrophilicity. |

Experimental and Computational Protocols

CompWorkflow A Input 3D Geometry (SMILES to Cartesian) B DFT Geometry Optimization B3LYP / 6-311++G(d,p) A->B C Frequency Calculation (Zero Imaginary Frequencies) B->C D Wavefunction Analysis C->D E FMO Analysis (HOMO-LUMO Gap) D->E F MEP Generation (Electrostatic Potential) D->F G NBO Calculation (Charge Transfer) D->G

Standardized DFT computational workflow for electronic structure mapping.

Protocol: Computational Electron Density Mapping
  • Initial Geometry Generation : Construct the 3D model of 2-(2-Formyl-4-methylphenoxy)acetonitrile using a molecular builder. Pre-optimize using Molecular Mechanics (MMFF94) to resolve steric clashes.

  • DFT Optimization : Submit the coordinates to Gaussian 16 using the route section #p opt freq b3lyp/6-311++g(d,p) pop=full. Causality: The freq keyword calculates the vibrational frequencies analytically. This is a self-validating step; the absence of negative (imaginary) frequencies mathematically proves the optimized structure is a true local minimum on the potential energy surface, rather than a transition state[3].

  • MEP Surface Generation : Extract the formatted checkpoint file (.fchk). Map the total electron density surface (isovalue = 0.0004 a.u.) and color it by the electrostatic potential to identify reactive sites.

  • NBO Analysis : Re-run the optimized geometry with the pop=nbo keyword to calculate the second-order perturbation energies, quantifying the delocalization of the oxygen lone pairs into the aromatic π-system.

Protocol: Synthesis of 5-Methylbenzofuran-2-carbonitrile
  • Reaction Assembly : In an oven-dried, 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-(2-Formyl-4-methylphenoxy)acetonitrile (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 10 mL).

  • Base Addition : Add anhydrous Potassium Carbonate (K2CO3, 1.5 mmol) in one portion. Causality: K2CO3 is chosen over stronger bases (like NaH) to prevent the degradation of the formyl group or unwanted polymerization of the nitrile[4]. DMF serves as a polar aprotic solvent, which solvates the potassium cation and leaves the carbonate anion highly active for deprotonation.

  • Thermal Activation : Heat the reaction mixture to 80°C under a nitrogen atmosphere for 4 hours. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate 3:1).

  • Quenching and Workup : Cool the mixture to room temperature and quench by pouring into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Causality: The ice-water quench forces the hydrophobic benzofuran product out of the DMF solution, facilitating efficient phase separation during liquid-liquid extraction.

  • Purification : Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to isolate the pure product.

References

  • Lee, J., Khanapure, S. P., Kim, H.-O., Rajur, R. S. B., Li, B., Williams, J. D., Pai, R., & Peet, N. P. (2010). "Efficient Synthesis of a Benzo[b]furan Building Block." Synthetic Communications, 40(22), 3390-3396. 2

  • BLD Pharm. (n.d.). "2-(2-Formyl-4-methylphenoxy)acetonitrile | CAS 1204351-35-8." Chemical Catalog. 1

  • Hosokawa, S., et al. (2023). "BaTiO3–xNy: Highly Basic Oxide Catalyst Exhibiting Coupling of Electrons at Oxygen Vacancies with Substituted Nitride Ions." Journal of the American Chemical Society. 3

  • Cadierno, V., et al. (2011). "Arene–Ruthenium(II) Complexes Containing Inexpensive Tris(dimethylamino)phosphine: Highly Efficient Catalysts for the Selective Hydration of Nitriles into Amides." Organometallics. 4

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Comprehensive Guide to the O-Alkylation of 2-Hydroxy-5-methylbenzaldehyde for the Synthesis of 2-(2-Formyl-4-methylphenoxy)acetonitrile

Introduction: The Significance of Aryloxyacetonitrile Scaffolds The aryloxyacetonitrile moiety is a privileged structural motif in medicinal chemistry and materials science, serving as a key building block for a diverse...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Aryloxyacetonitrile Scaffolds

The aryloxyacetonitrile moiety is a privileged structural motif in medicinal chemistry and materials science, serving as a key building block for a diverse array of biologically active compounds and functional materials. The title compound, 2-(2-Formyl-4-methylphenoxy)acetonitrile, is a versatile intermediate, featuring a reactive formyl group and a nitrile function, which can be readily transformed into various other functional groups. This application note provides a detailed, in-depth guide to the synthesis of this valuable compound via the O-alkylation of 2-hydroxy-5-methylbenzaldehyde with chloroacetonitrile, a classic example of the Williamson ether synthesis. This guide is tailored for researchers, scientists, and drug development professionals, offering not just a protocol but a deeper understanding of the reaction's mechanistic underpinnings and practical considerations for a successful and reproducible synthesis.

Mechanistic Insights: The Williamson Ether Synthesis

The synthesis of 2-(2-Formyl-4-methylphenoxy)acetonitrile from 2-hydroxy-5-methylbenzaldehyde and chloroacetonitrile is achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3]

The core principle involves the deprotonation of the phenolic hydroxyl group of 2-hydroxy-5-methylbenzaldehyde by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetonitrile and displacing the chloride leaving group in a single, concerted step.[1][3]

Several factors influence the efficiency of this SN2 reaction, including the choice of base, solvent, and reaction temperature. A moderately strong base is required to deprotonate the phenol without promoting side reactions. The solvent plays a crucial role in solvating the ions and influencing the nucleophilicity of the phenoxide. Polar aprotic solvents are generally preferred as they solvate the cation of the base but do not strongly solvate the nucleophilic anion, thus enhancing its reactivity.[1][4]

Experimental Workflow Overview

The following diagram provides a high-level overview of the experimental workflow for the synthesis of 2-(2-Formyl-4-methylphenoxy)acetonitrile.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification reagents Combine 2-hydroxy-5-methylbenzaldehyde, potassium carbonate, and acetonitrile add_alkylating Add chloroacetonitrile reagents->add_alkylating reflux Heat the mixture to reflux add_alkylating->reflux monitor Monitor reaction progress by TLC reflux->monitor cool Cool to room temperature monitor->cool filter Filter to remove inorganic salts cool->filter concentrate Concentrate the filtrate filter->concentrate chromatography Purify by column chromatography concentrate->chromatography characterize Characterize the final product chromatography->characterize

Caption: Experimental workflow for the synthesis of 2-(2-Formyl-4-methylphenoxy)acetonitrile.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 2-(2-Formyl-4-methylphenoxy)acetonitrile.

Materials and Reagents:

  • 2-Hydroxy-5-methylbenzaldehyde

  • Chloroacetonitrile

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-5-methylbenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (10-15 volumes relative to the aldehyde).[5]

  • Addition of Alkylating Agent: Stir the suspension at room temperature and add chloroacetonitrile (1.2 eq) dropwise via a dropping funnel over 10-15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature with vigorous stirring.[1][4]

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 4-8 hours, as indicated by the disappearance of the starting aldehyde spot.[5]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid inorganic salts (potassium carbonate and potassium chloride) using a Büchner funnel and wash the filter cake with a small amount of acetonitrile.[5]

    • Combine the filtrate and the washings and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

    • Purify the crude product by flash column chromatography on silica gel.[6] A gradient elution starting with hexanes and gradually increasing the polarity with ethyl acetate is recommended.

    • Collect the fractions containing the pure product, as identified by TLC.

    • Combine the pure fractions and concentrate the solvent under reduced pressure to yield 2-(2-Formyl-4-methylphenoxy)acetonitrile as a solid.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Data Presentation: Key Reaction Parameters

The following table summarizes the key reaction parameters and their rationale for the synthesis of 2-(2-Formyl-4-methylphenoxy)acetonitrile.

ParameterRecommended ConditionRationale and Expert Insights
Starting Phenol 2-Hydroxy-5-methylbenzaldehydeThe phenolic hydroxyl group is sufficiently acidic to be deprotonated by a moderate base. The electron-withdrawing formyl group increases the acidity of the phenol compared to unsubstituted phenol.
Alkylating Agent ChloroacetonitrileA primary alkyl halide that is highly reactive towards SN2 displacement. The presence of the electron-withdrawing nitrile group activates the carbon-chlorine bond.
Base Anhydrous Potassium Carbonate (K₂CO₃)A cost-effective and moderately strong base that is sufficient to deprotonate the phenol.[7][8] Its insolubility in acetonitrile can be advantageous for easy removal by filtration. Cesium carbonate can be a more effective but also more expensive alternative.[9]
Solvent Anhydrous Acetonitrile (CH₃CN)A polar aprotic solvent that effectively solvates the potassium cation while leaving the phenoxide anion relatively free, enhancing its nucleophilicity and promoting the SN2 reaction.[1][4] Anhydrous conditions are crucial to prevent hydrolysis of the reagents and product.
Temperature Reflux (~82°C)Provides sufficient thermal energy to overcome the activation barrier of the reaction, leading to a reasonable reaction rate. Typical Williamson ether syntheses are conducted between 50-100°C.[1][4]
Stoichiometry Phenol:Base:Alkylating Agent = 1:2:1.2An excess of the base ensures complete deprotonation of the phenol. A slight excess of the alkylating agent helps to drive the reaction to completion.
Reaction Time 4-8 hoursThis is a typical timeframe for Williamson ether synthesis.[1] The reaction should be monitored by TLC to determine the optimal endpoint.

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured by several key checks and validation points throughout the process:

  • Reaction Monitoring: The use of TLC is a critical and straightforward method to monitor the consumption of the starting material and the formation of the product. This allows for real-time assessment of the reaction's progress and helps in determining the appropriate time for work-up, preventing the formation of byproducts due to prolonged reaction times.

  • In-process Controls: The complete removal of inorganic salts by filtration is a simple yet crucial step. The presence of these salts can interfere with subsequent purification steps.

  • Purification and Characterization: Purification by column chromatography is a standard and effective method for isolating the desired product from unreacted starting materials and any potential byproducts. The final characterization by spectroscopic methods (NMR, IR, MS) provides definitive proof of the product's identity and purity, validating the success of the synthesis.

Expertise & Experience: Troubleshooting and Key Considerations

As with any chemical synthesis, potential challenges may arise. Here are some field-proven insights and troubleshooting tips:

  • Low Yield: If the reaction yield is low, ensure that all reagents and the solvent are anhydrous. Water can compete with the phenoxide as a nucleophile and can also deactivate the base. Increasing the reaction time or using a more reactive base like cesium carbonate could also improve the yield.[9]

  • Incomplete Reaction: If the starting material is not fully consumed, consider adding a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to facilitate the transfer of the phenoxide ion into the organic phase.[1][10] Alternatively, adding a catalytic amount of sodium or potassium iodide can promote the reaction through the in-situ formation of the more reactive iodoacetonitrile via the Finkelstein reaction.

  • Side Reactions: While the Williamson ether synthesis is generally a clean reaction, potential side reactions can include C-alkylation of the phenoxide, although O-alkylation is typically favored.[4] Careful control of reaction conditions, particularly the choice of solvent and counter-ion, can minimize this.

  • Purification Challenges: If the product is difficult to purify, ensure that the crude material is thoroughly dried before loading onto the silica gel column. Residual solvent can affect the separation efficiency.

Conclusion

The O-alkylation of 2-hydroxy-5-methylbenzaldehyde with chloroacetonitrile is a reliable and efficient method for the synthesis of 2-(2-Formyl-4-methylphenoxy)acetonitrile. By understanding the underlying SN2 mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can consistently achieve high yields of the desired product. The detailed protocol, coupled with expert insights and troubleshooting advice, provides a comprehensive resource for the successful implementation of this important transformation in a laboratory setting.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chem-Space. Williamson Ether synthesis – Mechanism. [Link]

  • Journal of Chemical Education. An Ether Synthesis Using Phase Transfer Catalysis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • AKJournals. Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. [Link]

  • Chemistry Stack Exchange. Reaction mechanism of rearrangement. [Link]

  • L.S.College, Muzaffarpur. Williamson ether synthesis. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Benzofuran Derivatives from 2-(2-Formyl-4-methylphenoxy)acetonitrile

Introduction Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities including antitumor, antibacterial, and anti-inflammatory properties.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities including antitumor, antibacterial, and anti-inflammatory properties.[1] The inherent versatility of the benzofuran scaffold makes it a privileged structure in drug discovery. This document provides a comprehensive guide to the synthesis of 3-cyanobenzofuran derivatives, a key subclass of benzofurans, starting from the readily accessible precursor, 2-(2-Formyl-4-methylphenoxy)acetonitrile.

This application note is designed for researchers, scientists, and professionals in drug development. It delves into the mechanistic underpinnings of the synthetic transformations, offers detailed experimental protocols, and provides insights into the critical parameters that govern the reaction outcomes.

Mechanistic Insights and Synthetic Strategies

The primary synthetic route for converting 2-(2-Formyl-4-methylphenoxy)acetonitrile to a benzofuran derivative involves an intramolecular cyclization. This transformation is typically base-catalyzed and can be understood through the lens of the Thorpe-Ziegler reaction, a classical method for the formation of cyclic compounds from dinitriles or, in this case, a molecule containing both a nitrile and an electrophilic carbonyl group.[2][3]

Base-Catalyzed Intramolecular Cyclization: A Thorpe-Ziegler Approach

The core of this synthetic strategy lies in the base-catalyzed intramolecular cyclization of 2-(2-Formyl-4-methylphenoxy)acetonitrile. The reaction proceeds through several key steps:

  • Deprotonation: A suitable base abstracts the acidic α-proton of the acetonitrile group, generating a resonance-stabilized carbanion (enolate).[3]

  • Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbon of the ortho-formyl group.[3]

  • Cyclization and Tautomerization: This intramolecular attack leads to the formation of a five-membered ring intermediate. Subsequent tautomerization and dehydration result in the formation of the aromatic benzofuran ring system.

The choice of base is critical for the success of this reaction. Strong, non-nucleophilic bases are generally preferred to promote deprotonation without competing side reactions.

Diagram: Mechanistic Pathway of Base-Catalyzed Cyclization

Base-Catalyzed Cyclization Start 2-(2-Formyl-4-methylphenoxy)acetonitrile Deprotonation Deprotonation at α-carbon (Base) Start->Deprotonation Carbanion Resonance-Stabilized Carbanion Deprotonation->Carbanion Nucleophilic_Attack Intramolecular Nucleophilic Attack on Formyl Carbon Carbanion->Nucleophilic_Attack Cyclized_Intermediate Cyclized Intermediate (Alkoxide) Nucleophilic_Attack->Cyclized_Intermediate Protonation_Dehydration Protonation & Dehydration Cyclized_Intermediate->Protonation_Dehydration Product 5-Methylbenzofuran-3-carbonitrile Protonation_Dehydration->Product

Caption: Base-catalyzed intramolecular cyclization of 2-(2-Formyl-4-methylphenoxy)acetonitrile.

Experimental Protocols

Synthesis of 5-Methylbenzofuran-3-carbonitrile

This protocol details a reliable method for the synthesis of 5-methylbenzofuran-3-carbonitrile from 2-(2-Formyl-4-methylphenoxy)acetonitrile using potassium carbonate as the base.

Materials and Equipment
  • 2-(2-Formyl-4-methylphenoxy)acetonitrile

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2-Formyl-4-methylphenoxy)acetonitrile (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (2.0 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 5-methylbenzofuran-3-carbonitrile.

Data Summary
ParameterValue
Starting Material2-(2-Formyl-4-methylphenoxy)acetonitrile
ReagentsK₂CO₃, DMF
Temperature80-90 °C
Reaction Time2-4 hours
Product5-Methylbenzofuran-3-carbonitrile
Typical Yield85-95%
Diagram: Experimental Workflow

Experimental_Workflow cluster_0 Reaction cluster_1 Work-up & Purification Setup 1. Reaction Setup (Starting Material in Flask) Addition 2. Add DMF and K₂CO₃ Setup->Addition Heating 3. Heat at 80-90 °C (Monitor by TLC) Addition->Heating Workup 4. Quench with Water & Extract with EtOAc Heating->Workup Washing 5. Wash Organic Layer (Water, Brine) Workup->Washing Drying 6. Dry (Na₂SO₄) & Concentrate Washing->Drying Purification 7. Column Chromatography Drying->Purification Product Pure 5-Methylbenzofuran-3-carbonitrile Purification->Product

Caption: Workflow for the synthesis of 5-methylbenzofuran-3-carbonitrile.

Further Synthetic Transformations

The resulting 3-cyanobenzofuran scaffold is a versatile intermediate for further chemical modifications. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening avenues for the synthesis of a diverse library of benzofuran derivatives.

Palladium-Catalyzed Reactions

For instance, palladium-catalyzed reactions can be employed to introduce aryl or other substituents at various positions of the benzofuran ring. Luo et al. have reported the synthesis of benzoyl-substituted benzofurans by reacting 2-(2-formylphenoxy)acetonitriles with aryl boronic acids using a palladium acetate catalyst.[4][5] This highlights the potential for more complex molecular architectures starting from the same precursor.

Conclusion

The synthesis of benzofuran derivatives from 2-(2-Formyl-4-methylphenoxy)acetonitrile via a base-catalyzed intramolecular cyclization is an efficient and reliable method. This approach, grounded in the principles of the Thorpe-Ziegler reaction, provides high yields of the desired 3-cyanobenzofuran product. The detailed protocol and mechanistic insights provided in this application note serve as a valuable resource for researchers in the field of medicinal chemistry and organic synthesis, facilitating the exploration of novel benzofuran-based compounds with potential therapeutic applications. The versatility of the 3-cyanobenzofuran intermediate further enhances the utility of this synthetic route for the generation of diverse chemical libraries.

References

  • One-Pot Synthesis of 2-(Het)aryl/alkyl-3-cyanobenzofurans from 2-(2-Bromoaryl) - PMC. Available at: [Link]

  • Luo, Z., et al. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2022. Available at: [Link]

  • Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation. Phys.org, 2024. Available at: [Link]

  • Thorpe reaction - Wikipedia. Available at: [Link]

  • Synthetic route for the preparation of cyanobenzofuran derivatives 2–12. - ResearchGate. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. Available at: [Link]

  • Thorpe-Ziegler Reaction | Chem-Station Int. Ed. Available at: [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. Available at: [Link]

  • Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates Generated in Situ - Organic Chemistry Portal. Available at: [Link]

  • Benzofuran synthesis - Organic Chemistry Portal. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. Available at: [Link]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC. Available at: [Link]

Sources

Method

Catalytic Methods for Scaling Up 2-(2-Formyl-4-methylphenoxy)acetonitrile Production

Document Type: Application Note & Scalable Protocol Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals Methodology: Solid-Liquid Phase-Transfer Catalysis (S-L PTC) Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Scalable Protocol Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals Methodology: Solid-Liquid Phase-Transfer Catalysis (S-L PTC)

Executive Summary

The synthesis of 2-(2-Formyl-4-methylphenoxy)acetonitrile via the O-alkylation of 2-hydroxy-5-methylbenzaldehyde (5-methylsalicylaldehyde) with chloroacetonitrile is a critical transformation in the preparation of functionalized benzofurans and advanced pharmaceutical intermediates. While traditional Williamson ether syntheses utilize strong bases (e.g., NaH , NaOH ) in highly polar aprotic solvents (e.g., DMF, DMSO), these conditions present severe scalability challenges, including thermal runaways, difficult aqueous workups, and base-catalyzed side reactions such as the Cannizzaro disproportionation of the formyl group.

This application note details a highly efficient, self-validating protocol utilizing Solid-Liquid Phase-Transfer Catalysis (S-L PTC) . By employing anhydrous potassium carbonate ( K2​CO3​ ) as a mild solid base and Tetrabutylammonium Bromide (TBAB) as the phase-transfer catalyst in acetonitrile, this method ensures >90% isolated yields, exceptional purity, and seamless scalability from bench to pilot-plant operations .

Mechanistic Rationale & Process Dynamics

To design a scalable and safe protocol, every reagent and operational parameter must be selected based on explicit chemical causality.

  • Base Selection ( K2​CO3​ ): Salicylaldehyde derivatives are highly sensitive to strong aqueous bases, which can induce competitive aldol condensations or Cannizzaro reactions. Anhydrous K2​CO3​ provides a mild, heterogeneous basic environment that selectively deprotonates the phenolic hydroxyl group without degrading the aldehyde .

  • Catalyst Dynamics (TBAB): Because solid K2​CO3​ and the resulting potassium phenoxide have negligible solubility in the organic phase, the reaction rate is inherently mass-transfer limited. TBAB ( Q+Br− ) facilitates an ion exchange at the solid-liquid interface, transporting the highly nucleophilic phenoxide anion into the bulk organic phase as a lipophilic ion pair ( Q+OAr− ). This dramatically accelerates the SN​2 alkylation while protecting the reactive chloroacetonitrile from bulk basic degradation .

  • Solvent Causality (Acetonitrile): Unlike DMF or DMSO, which require exhaustive aqueous washing or high-vacuum distillation to remove, acetonitrile (MeCN) offers an optimal balance of polarity for the PTC mechanism and volatility for easy downstream solvent recovery.

PTC_Mechanism cluster_solid Solid Phase (Heterogeneous Base) cluster_organic Organic Phase (Bulk Solvent) K2CO3 K2CO3 (Solid Base) Phenoxide_K Potassium Phenoxide K2CO3->Phenoxide_K Phenol 5-Methylsalicylaldehyde Phenol->Phenoxide_K Deprotonation Phenoxide_Q Active Ion Pair (Q+OAr-) Phenoxide_K->Phenoxide_Q Phase Transfer TBAB TBAB Catalyst (Q+Br-) TBAB->Phenoxide_Q Product Target Acetonitrile Product Phenoxide_Q->Product SN2 Alkylation AlkylatingAgent Chloroacetonitrile AlkylatingAgent->Product Reactant

Fig 1: Solid-Liquid Phase Transfer Catalysis mechanism for O-alkylation.

Quantitative Process Data

The selection of the catalytic system was validated through parallel screening. As demonstrated in Table 1, the absence of a phase-transfer catalyst results in stalled conversion. While 18-Crown-6 provides marginally faster kinetics, TBAB is selected for the standardized protocol due to its superior cost-efficiency and lower toxicity profile at scale.

Table 1: Comparison of Catalytic Systems for the O-Alkylation (1.0 Molar Scale)

Catalytic SystemCatalyst LoadingReaction Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC Area %)
No Catalyst (Control) 0 mol%24.045.038.585.2
TBAB (S-L PTC) 5 mol%5.0>99.092.499.1
18-Crown-6 5 mol%4.0>99.094.099.3
Aliquat 336 (L-L PTC) 5 mol%8.088.081.294.5

Scalable Experimental Protocol

This protocol is designed as a self-validating system . At each critical juncture, physical or analytical cues are provided to ensure process integrity before proceeding to the next step.

Materials & Equipment
  • Reagents: 2-Hydroxy-5-methylbenzaldehyde (1.0 eq, 136.15 g), Chloroacetonitrile (1.2 eq, 90.6 g), Anhydrous K2​CO3​ (325 mesh, 1.5 eq, 207.3 g), TBAB (0.05 eq, 16.1 g), Acetonitrile (1000 mL).

  • Equipment: 2L jacketed glass reactor equipped with a mechanical overhead stirrer, reflux condenser, dropping funnel, and internal thermocouple.

Step-by-Step Methodology

Step 1: Reactor Preparation & Deprotonation

  • Charge 1000 mL of Acetonitrile into the reactor.

  • Add 136.15 g of 2-hydroxy-5-methylbenzaldehyde, followed by 207.3 g of finely powdered anhydrous K2​CO3​ and 16.1 g of TBAB.

  • Initiate mechanical stirring at 300 rpm and heat the jacket to achieve an internal temperature of 60°C.

  • Self-Validation Cue: Within 15–30 minutes, the slurry will transition from pale yellow to a vibrant, deep yellow/orange. This color change confirms the successful generation of the phenoxide anion.

Step 2: Controlled Dosing

  • Load 90.6 g of chloroacetonitrile into the dropping funnel. (Caution: Chloroacetonitrile is a potent lachrymator and toxic alkylating agent. Handle strictly under engineering controls).

  • Dose the chloroacetonitrile dropwise over 60 minutes while maintaining the internal temperature between 60°C and 65°C.

  • Causality: Chloroacetonitrile can undergo exothermic self-condensation. Controlled dosing limits the steady-state concentration of the electrophile, mitigating thermal runaways and byproduct formation.

Step 3: Catalytic Alkylation & IPC

  • Once dosing is complete, increase the jacket temperature to bring the reaction to a gentle reflux (~80°C).

  • Hold at reflux for 4 to 5 hours.

  • In-Process Control (IPC): Withdraw a 0.5 mL aliquot, filter, dilute with MeCN, and analyze via HPLC (254 nm). The reaction is deemed complete when the starting phenol peak is < 1.0% Area.

  • Self-Validation Cue: As the reaction progresses, the deep yellow color will fade to a pale, off-white slurry as the phenoxide is consumed and KCl precipitates.

Step 4: Workup & Isolation

  • Cool the reactor to 20°C.

  • Filter the heterogeneous mixture through a coarse fritted funnel to remove KCl and unreacted K2​CO3​ . Wash the filter cake with 200 mL of MeCN.

  • Causality: Removing the inorganic base immediately halts any potential base-catalyzed degradation during solvent evaporation.

  • Concentrate the filtrate under reduced pressure (40°C, 50 mbar) to remove Acetonitrile.

  • Dissolve the resulting crude oil in 1000 mL of Ethyl Acetate and wash sequentially with Deionized Water ( 2×500 mL) and Brine (500 mL). This removes residual TBAB catalyst and trace salts.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to ~300 mL.

  • Induce crystallization by slowly adding 600 mL of Hexane under continuous stirring at 0°C. Filter the resulting off-white crystals and dry in a vacuum oven at 40°C to constant weight.

Process_Workflow Step1 1. Reactor Charge Phenol K2CO3 TBAB MeCN Step2 2. Thermal Activation Stir 60°C 1 Hour Step1->Step2 Step3 3. Controlled Dosing Add Cl-CH2-CN Monitor Exotherm Step2->Step3 Step4 4. Catalytic Alkylation Hold 80°C IPC via HPLC Step3->Step4 Step5 5. Aqueous Workup Filter Salts Phase Separation Step4->Step5 Step6 Step6 Step5->Step6

Fig 2: Scalable workflow for the catalytic synthesis of the target nitrile.

References

  • Title: Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

  • Title: Phase-Transfer Catalysis in Organic Syntheses. Source: CRDEEP Journals. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-(2-Formyl-4-methylphenoxy)acetonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the O-alkylation of highly functionalized phenols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the O-alkylation of highly functionalized phenols. The preparation of 2-(2-Formyl-4-methylphenoxy)acetonitrile via the reaction of 5-methylsalicylaldehyde with chloroacetonitrile presents a classic chemoselectivity challenge. You must successfully alkylate the phenolic hydroxyl group without triggering side reactions at the electrophilic formyl group or the base-sensitive nitrile group.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high yields and minimize side products.

Mechanistic Pathways & Side Product Causality

Understanding the causality behind experimental failures requires mapping the competing reaction pathways. While polar aprotic solvents and mild bases favor the desired SN2 O-alkylation[1], deviations in temperature, solvent hydration, or base strength will rapidly activate secondary reaction cascades[2].

Mechanism SM 5-Methylsalicylaldehyde + ClCH2CN Product 2-(2-Formyl-4-methylphenoxy) acetonitrile (Target) SM->Product K2CO3, MeCN/DMF (Optimal) Cannizzaro Benzyl Alcohol + Benzoic Acid (Cannizzaro Rxn) SM->Cannizzaro Strong Aq. Base (NaOH/KOH) Benzofuran Benzofuran Derivatives (Intramolecular Aldol) Product->Benzofuran Excess Base, >80°C Amide Phenoxyacetamide (Nitrile Hydrolysis) Product->Amide H2O + Base

Reaction pathways showing target O-alkylation vs. common side product formations.

Troubleshooting FAQs

Q1: My NMR shows a loss of the aldehyde proton and the appearance of benzyl alcohol/benzoic acid peaks. What happened? A: You are observing a Cannizzaro disproportionation . Because the formyl group on 5-methylsalicylaldehyde lacks alpha-protons, exposure to strong aqueous bases (like NaOH or KOH) causes the hydroxide to attack the carbonyl carbon. This forms a tetrahedral intermediate that transfers a hydride to another aldehyde molecule, yielding 2-hydroxy-5-methylbenzyl alcohol and 2-hydroxy-5-methylbenzoic acid[3]. Solution: Switch to a mild, insoluble inorganic base like anhydrous K₂CO₃ in a polar aprotic solvent.

Q2: Why am I isolating benzofuran derivatives or dark polymeric mixtures instead of the desired ether? A: This is caused by an intramolecular Knoevenagel-type condensation [2]. The active methylene group of your product (adjacent to the electron-withdrawing nitrile) is highly acidic. Under prolonged heating (>80°C) or in the presence of excess strong base, the methylene carbon is deprotonated and attacks the ortho-formyl group, cyclizing to form 2-cyanobenzofuran derivatives[3]. Solution: Strictly control the reaction temperature (do not exceed 75°C) and monitor the reaction via HPLC/TLC to quench it immediately upon completion.

Q3: The nitrile peak in my IR spectrum (~2200 cm⁻¹) is missing, and I see a broad carbonyl/amide stretch instead. How do I fix this? A: The nitrile group has undergone base-catalyzed hydration . Nitriles are highly susceptible to hydrolysis to amides (phenoxyacetamide derivatives) if water is present alongside a base. Solution: Ensure strictly anhydrous conditions. Use oven-dried glassware, anhydrous acetonitrile (MeCN), and verify that your K₂CO₃ is completely dry (store in a desiccator or dry in an oven prior to use).

Q4: The conversion is stalling at 60%, even with excess chloroacetonitrile. Should I use bromoacetonitrile instead? A: Stalled conversion is typically due to the volatility or hydrolysis of chloroacetonitrile, or inadequate solubility of the phenoxide intermediate. While bromoacetonitrile is a superior electrophile and accelerates the reaction[1], it is also more prone to side reactions and is a severe lachrymator. Before switching to the bromide, try adding a catalytic amount of Potassium Iodide (KI, 0.1 eq) to your chloroacetonitrile reaction. This facilitates an in situ Finkelstein reaction, temporarily forming the more reactive iodoacetonitrile without the stability issues of the bromo-variant.

Standardized Experimental Protocol

To ensure a self-validating system, the following protocol utilizes anhydrous conditions and a mild base to suppress the side reactions detailed above[1].

Workflow Step1 1. Dissolve 5-Methylsalicylaldehyde in anhydrous MeCN (0.15 M) Step2 2. Add anhydrous K2CO3 (2.5 eq) Stir 15 min at RT Step1->Step2 Step3 3. Dropwise addition of Chloroacetonitrile (1.2 eq) Step2->Step3 Step4 4. Heat to 70-75°C for 12-18h Monitor via TLC/HPLC Step3->Step4 Step5 5. Cool to RT, Filter inorganic salts Concentrate filtrate in vacuo Step4->Step5 Step6 6. Liquid-Liquid Extraction (EtOAc / H2O -> Brine wash) Step5->Step6 Step7 7. Dry over Na2SO4, Evaporate Yield: >85% Target Product Step6->Step7

Step-by-step experimental workflow for the optimized synthesis of the target compound.

Step-by-Step Methodology:
  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-methylsalicylaldehyde (1.0 equiv) and anhydrous Acetonitrile (MeCN) to achieve a ~0.15 M solution[1].

  • Phenoxide Formation: Add finely powdered, anhydrous K₂CO₃ (2.5 equiv). The solution will rapidly shift to a deep yellow color, confirming the formation of the phenoxide anion. Stir at room temperature for 15 minutes.

  • Alkylation: Add chloroacetonitrile (1.2 equiv) dropwise via syringe. (Optional: Add 0.1 equiv of KI to accelerate the reaction).

  • Reflux: Equip the flask with a reflux condenser and heat to 70–75°C. Stir vigorously. Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or HPLC. The reaction typically completes in 12–18 hours. Do not over-reflux to prevent benzofuran formation[2].

  • Workup: Cool the mixture to room temperature. Filter the suspension through a coarse fritted funnel to remove the inorganic salts[1]. Wash the filter cake thoroughly with Ethyl Acetate (EtOAc).

  • Extraction: Concentrate the filtrate under reduced pressure to remove the MeCN. Redissolve the crude residue in EtOAc and transfer to a separatory funnel. Wash with deionized water (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting product is typically pure enough for downstream applications, but can be recrystallized if necessary.

Quantitative Data: Condition Optimization

The table below summarizes the causality between reaction conditions and product distribution, validating the experimental choices made in the protocol.

BaseSolventTemp (°C)Target Yield (%)Major Side ProductCausality / Mechanism
K₂CO₃ (Anhydrous) MeCN (Anhydrous) 75 85 - 92% Trace benzofuransOptimal conditions: Mild base prevents Cannizzaro; aprotic solvent favors O-alkylation.
K₂CO₃ (Anhydrous)DMF8570 - 80%Benzofurans (10-15%)Higher boiling point and solubility promote intramolecular Knoevenagel cyclization.
NaOH (Aqueous)Water / DCM25< 20%Cannizzaro productsStrong aqueous base directly attacks the non-enolizable formyl group.
Cs₂CO₃MeCN (Wet)7540 - 50%PhenoxyacetamidePresence of water catalyzes the hydration of the nitrile group to an amide.
Et₃NTHF65< 30%Unreacted SMOrganic base is insufficiently strong to drive complete phenoxide formation.

References

  • Organic Syntheses Procedure: o-Formylphenoxyacetic acid (Coumarone). Organic Syntheses, Coll. Vol. 5, p.251. Available at:[Link]

  • Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Masesane, I. B., & Desta, Z. Y. Beilstein Journal of Organic Chemistry, 2012, 8, 2166-2175. Available at:[Link]

Sources

Optimization

Overcoming solubility issues of 2-(2-Formyl-4-methylphenoxy)acetonitrile in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical hurdles associated with 2-(2-Formyl-4-methylphenoxy)acetonitrile (CAS: 12043...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical hurdles associated with 2-(2-Formyl-4-methylphenoxy)acetonitrile (CAS: 1204351-35-8).

This compound is a highly hydrophobic building block. Structurally, it consists of a benzene ring substituted with a methyl group, an ether-linked acetonitrile moiety, and a formyl (aldehyde) group. Its lack of ionizable protons and high crystal lattice energy make aqueous solubilization a significant challenge for researchers transitioning from organic synthesis to biological assays[1].

Below is our comprehensive, causality-driven troubleshooting guide and validated protocol repository to help you achieve stable aqueous solutions.

PART 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does 2-(2-Formyl-4-methylphenoxy)acetonitrile immediately precipitate when diluted from a DMSO stock into my aqueous assay buffer? A: This phenomenon is known as "solvent shift" precipitation. While the compound dissolves readily in 100% DMSO due to favorable dipole-dipole interactions, diluting this stock into an aqueous buffer drastically increases the dielectric constant of the medium. Because the compound lacks hydrogen-bond donors and possesses a highly lipophilic aromatic core, the water molecules rapidly self-associate, "squeezing out" the hydrophobic drug to minimize thermodynamic penalty[]. This results in rapid nucleation and precipitation. To prevent this, you must lower the interfacial tension using surfactants or encapsulate the molecule before aqueous exposure[3].

Q2: Can I use pH adjustment (acid/base titration) to force it into solution? A: No. Unlike amines or carboxylic acids, 2-(2-Formyl-4-methylphenoxy)acetonitrile is a strictly neutral, non-ionizable molecule at physiological pH ranges (pH 2–10)[1]. The Henderson-Hasselbalch equation does not apply here because there is no pKa to exploit. Attempting extreme pH adjustments (e.g., >pH 11) will not yield a stable salt and risks base-catalyzed degradation of the formyl group or hydrolysis of the nitrile group.

Q3: The molecule contains a formyl (aldehyde) group. Does this restrict my choice of assay buffers and solubilizers? A: Yes, absolutely. The formyl group is electrophilic and highly reactive toward primary amines. If you attempt to solubilize this compound in Tris, Glycine, or Ammonium-based buffers , the aldehyde will undergo a nucleophilic addition-elimination reaction with the buffer's amine to form a Schiff base (imine). Scientist's Directive: Always use non-amine buffers such as HEPES, MOPS, or Phosphate-Buffered Saline (PBS) when working with this compound to maintain its structural integrity.

PART 2: Solubilization Workflows & Methodologies

To determine the best solubilization route, follow the decision matrix below. We rely heavily on Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for in vivo applications, as it provides a hydrophobic cavity for the aromatic ring while presenting a hydrophilic exterior to the aqueous medium[4].

SolubilizationWorkflow A 2-(2-Formyl-4-methylphenoxy)acetonitrile (Target Compound) B Assess Ionizability (Result: Non-ionizable) A->B C Co-solvent + Surfactant (DMSO + Tween 80) B->C Rapid Assay / Low Conc. D Inclusion Complexation (HP-β-CD) B->D High Stability / High Conc. F In Vitro Screening (<1% DMSO Tolerance) C->F G In Vivo / Formulation (Requires True Aqueous Solution) D->G

Caption: Workflow for selecting the optimal solubilization strategy for non-ionizable hydrophobic compounds.

Protocol A: Kinetic Solubilization (For In Vitro Biochemical Assays)

This protocol creates a metastable micellar dispersion suitable for short-term enzymatic or cellular assays where DMSO must be kept below 1%[3].

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Self-Validation: The solution must be optically clear. If cloudy, warm to 37°C and sonicate for 5 minutes.

  • Surfactant Priming: In a separate tube, prepare a 10% (w/v) solution of Tween 80 in HEPES buffer (pH 7.4).

  • Solvent Shift: Slowly pipette 10 µL of the 10 mM DMSO stock directly into 90 µL of the Tween 80/HEPES solution while vortexing vigorously.

  • Dilution: Dilute this intermediate 1:10 into your final assay buffer. Mechanistic Note: The Tween 80 coats the hydrophobic molecules immediately upon aqueous contact, trapping them in micelles before they can nucleate into crystals[5].

Protocol B: Thermodynamic Solubilization via HP-β-CD Complexation

This protocol creates a true, thermodynamically stable inclusion complex ideal for animal dosing or prolonged cell culture studies[].

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in PBS (pH 7.4).

  • Guest Addition: Add 2-(2-Formyl-4-methylphenoxy)acetonitrile powder directly to the HP-β-CD solution in excess (e.g., 5 mg/mL).

  • Equilibration: Stir the suspension magnetically at 37°C for 48 hours. Causality: Complexation is an entropy-driven process. Heating provides the kinetic energy required to displace the high-energy water molecules from the cyclodextrin cavity, allowing the hydrophobic drug to enter[4].

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter.

  • Validation: Analyze the clear filtrate via HPLC-UV to quantify the exact concentration of the solubilized complex.

CyclodextrinMechanism Drug Hydrophobic Compound (Guest) Complex Inclusion Complex (Soluble) Drug->Complex Enters Cavity CD HP-β-CD (Host Cavity) Water Displaced Water CD->Water Releases (Entropy Gain) CD->Complex Encapsulates

Caption: Thermodynamic mechanism of HP-β-CD inclusion complexation displacing high-energy water.

PART 3: Quantitative Data & Strategy Comparison

When selecting your approach, refer to the following performance metrics based on standard hydrophobic compound behaviors[1][]:

Solubilization StrategyExcipients UsedEst. Max Aqueous Conc.Primary ApplicationKey Limitation
Direct Aqueous Buffer only< 1 µg/mLNoneImmediate precipitation.
Co-Solvent Only DMSO (1% final)~10 - 50 µg/mLHigh-throughput screeningRisk of latent precipitation over time.
Micellar System DMSO + Tween 80~100 - 500 µg/mLIn vitro biochemical assaysSurfactants may lyse cells or interfere with membrane proteins.
Inclusion Complex 20% HP-β-CD> 2,000 µg/mLIn vivo dosing, Cell cultureRequires 24-48h preparation time; potential binding competition.

References

  • Drug Solubility: Importance and Enhancement Techniques Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs Source: Hilaris Publisher URL:[Link]

  • Solubility Enhancement Techniques: Updates and Prospectives Source: Journal of Pharmaceutical Negative Results URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the GC-MS Characterization of 2-(2-Formyl-4-methylphenoxy)acetonitrile

This guide provides an in-depth analysis of the characterization of 2-(2-Formyl-4-methylphenoxy)acetonitrile, a key intermediate in various synthetic pathways, with a primary focus on Gas Chromatography-Mass Spectrometry...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the characterization of 2-(2-Formyl-4-methylphenoxy)acetonitrile, a key intermediate in various synthetic pathways, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the expected fragmentation patterns under electron ionization (EI) and compare the utility of GC-MS with alternative analytical techniques for the structural elucidation and purity assessment of this molecule.

Introduction to 2-(2-Formyl-4-methylphenoxy)acetonitrile

2-(2-Formyl-4-methylphenoxy)acetonitrile, with the chemical formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol , is an aromatic compound containing formyl, methyl, phenoxy, and acetonitrile functional groups.[1] The presence of these distinct functionalities makes its characterization a multi-faceted analytical challenge. The aldehyde group is reactive, the aromatic ring provides stability, and the nitrile group has a characteristic spectroscopic signature. Understanding the behavior of this molecule under various analytical conditions is crucial for researchers in drug development and organic synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds.[2][3] It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For a molecule like 2-(2-Formyl-4-methylphenoxy)acetonitrile, GC-MS is well-suited for both qualitative identification and quantitative analysis.

Rationale for Experimental Choices in GC-MS Methodology

The selection of GC-MS parameters is critical for achieving optimal separation and clear mass spectral data. The following protocol is designed to provide a robust starting point for the analysis of 2-(2-Formyl-4-methylphenoxy)acetonitrile.

  • Inlet and Column Selection: A split/splitless inlet is chosen for its versatility, allowing for both high-concentration and trace-level analyses. A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (HP-5ms or equivalent), is ideal for separating aromatic compounds based on their boiling points and providing sharp peak shapes.

  • Temperature Programming: A temperature gradient is employed to ensure the efficient elution of the analyte while separating it from potential impurities. The initial low temperature helps to focus the analyte at the head of the column, while the ramp to a higher temperature facilitates its timely elution.

  • Ionization Method: Electron Ionization (EI) at 70 eV is the standard for GC-MS because it induces reproducible fragmentation patterns that can be compared against spectral libraries.[4][5] This "hard" ionization technique provides a detailed molecular fingerprint.[5]

Detailed Experimental Protocol for GC-MS Analysis

Sample Preparation:

  • Accurately weigh approximately 1 mg of the 2-(2-Formyl-4-methylphenoxy)acetonitrile sample.

  • Dissolve the sample in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

  • Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically in the low ppm range).

Parameter Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature 280 °C
Injection Volume 1 µL (splitless mode)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature: 80 °C, hold for 1 minuteRamp: 15 °C/min to 280 °CHold: 5 minutes at 280 °C
MS Conditions
Ion Source Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Transfer Line Temperature 280 °C
Scan Range m/z 40-350

Fragmentation Pattern Analysis of 2-(2-Formyl-4-methylphenoxy)acetonitrile

Under electron ionization, the 2-(2-Formyl-4-methylphenoxy)acetonitrile molecule will be ionized to form a molecular ion (M⁺•), which then undergoes a series of fragmentation events to produce a characteristic mass spectrum.[6] The stability of the resulting fragments dictates the relative abundance of the corresponding peaks in the mass spectrum.[6]

Predicted Fragmentation Pathways

The fragmentation of the molecular ion (m/z 175) is expected to proceed through several key pathways, driven by the presence of the aldehyde, ether linkage, and nitrile group.

  • Loss of a Hydrogen Radical: A common fragmentation for aldehydes is the loss of a hydrogen radical from the formyl group, leading to a stable acylium ion (M-1) at m/z 174.[7]

  • Loss of the Formyl Radical: Cleavage of the C-C bond between the aromatic ring and the formyl group can result in the loss of the CHO radical (M-29), producing a fragment at m/z 146.[7]

  • Cleavage of the Ether Bond: The ether linkage can cleave in two ways:

    • Loss of the cyanomethyl radical (•CH₂CN) to give a fragment at m/z 135.

    • Loss of the formyl-methyl-phenyl radical to give a fragment corresponding to the cyanomethoxy cation at m/z 54, although this is less likely to be a major fragment.

  • Benzylic Cleavage: The methyl group on the aromatic ring can undergo benzylic cleavage, leading to the loss of a hydrogen radical to form a stable tropylium-like ion. However, subsequent fragmentation would be more complex.

  • Loss of Acetonitrile: A rearrangement followed by the loss of acetonitrile (CH₃CN) is possible, leading to a fragment at m/z 134.

Visualizing the Fragmentation Pathway

G M+• (m/z 175) M+• (m/z 175) m/z 174 m/z 174 M+• (m/z 175)->m/z 174 -H• m/z 146 m/z 146 M+• (m/z 175)->m/z 146 -CHO• m/z 135 m/z 135 M+• (m/z 175)->m/z 135 -•CH2CN m/z 107 m/z 107 m/z 146->m/z 107 -CH3CN

Caption: Predicted Electron Ionization fragmentation pathway of 2-(2-Formyl-4-methylphenoxy)acetonitrile.

Summary of Predicted Key Fragments
m/z Proposed Fragment Ion Neutral Loss
175[C₁₀H₉NO₂]⁺• (Molecular Ion)-
174[C₁₀H₈NO₂]⁺H•
146[C₉H₈O]⁺•CHO•
135[C₈H₇O₂]⁺•CH₂CN
107[C₇H₇O]⁺CH₃CN from m/z 146

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, a comprehensive characterization of 2-(2-Formyl-4-methylphenoxy)acetonitrile often benefits from the application of complementary analytical techniques.

Technique Strengths Weaknesses Application for this Compound
GC-MS High sensitivity and selectivity; provides structural information through fragmentation.[5]Requires volatile and thermally stable compounds; fragmentation can sometimes lead to the absence of a molecular ion peak.Ideal for purity assessment, identification of impurities, and confirmation of molecular weight and structure.
HPLC-UV Suitable for non-volatile and thermally labile compounds; excellent for quantitative analysis.Provides limited structural information; co-eluting impurities can be difficult to resolve.Useful for purity determination and quantification, especially if the compound degrades at high temperatures.
NMR Spectroscopy Provides detailed structural information, including connectivity of atoms.[8]Lower sensitivity compared to MS; requires a larger sample amount and a pure sample for unambiguous interpretation.Essential for the definitive structural elucidation of the synthesized compound.
FTIR Spectroscopy Provides information about the functional groups present in the molecule.[9]Does not provide information about the overall molecular structure or molecular weight.Confirms the presence of the formyl (C=O stretch), nitrile (C≡N stretch), and aromatic (C-H and C=C stretches) functional groups.
Workflow for Comprehensive Characterization

G cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization Crude Product Crude Product Purified Product Purified Product Crude Product->Purified Product GC-MS GC-MS Purified Product->GC-MS Purity & ID HPLC-UV HPLC-UV Purified Product->HPLC-UV Purity & Quantification NMR NMR Purified Product->NMR Structure Elucidation FTIR FTIR Purified Product->FTIR Functional Groups

Caption: A comprehensive workflow for the characterization of 2-(2-Formyl-4-methylphenoxy)acetonitrile.

Conclusion

The GC-MS characterization of 2-(2-Formyl-4-methylphenoxy)acetonitrile provides valuable insights into its molecular structure and purity. The predictable fragmentation pattern, initiated by the various functional groups, allows for confident identification. While GC-MS is a cornerstone technique, a multi-faceted approach employing HPLC-UV, NMR, and FTIR is recommended for a complete and unambiguous characterization, ensuring the quality and integrity of this important chemical intermediate for research and development professionals.

References

  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • Unknown Author. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ACS Publications. (2024, March 11). Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR | Analytical Chemistry. Retrieved from [Link]

  • Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Appchem. (n.d.). 2-(4-Fluoro-2-methylphenoxy)acetonitrile | 1378341-73-1 | C9H8FNO. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methylphenoxy)acetonitrile | C9H9NO | CID 520657. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection and determination of nitriles. Retrieved from [Link]

  • ChemRxiv. (n.d.). Interesting signals from (electro)chemical mass spectrometry: are they real?. Retrieved from [Link]

  • Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Formylphenyl)acetonitrile | C9H7NO | CID 12873612. Retrieved from [Link]

  • MST. (n.d.). [GC/MS]ガスクロマトグラフィー質量分析法. Retrieved from [Link]

  • Unknown Author. (n.d.). ガスクロマトグラフィー質量分析. Retrieved from [Link]

  • Unknown Author. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(2-Formyl-4-methylphenoxy)acetonitrile proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 2-(2-Formyl-4-methylphenoxy)acetonitrile As a Senior Application Scientist, my goal is to provide you with more than just a safety data sheet. True laboratory safety...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 2-(2-Formyl-4-methylphenoxy)acetonitrile

As a Senior Application Scientist, my goal is to provide you with more than just a safety data sheet. True laboratory safety stems from understanding the causality behind chemical behaviors. 2-(2-Formyl-4-methylphenoxy)acetonitrile (CAS: 1204351-35-8) is an advanced synthetic building block frequently utilized in the development of benzofuran derivatives and small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint[1].

While highly valuable in drug discovery, its unique trifunctional structure—comprising an aromatic ring, a reactive formyl (aldehyde) group, and an acetonitrile moiety—demands rigorous safety and disposal protocols. This guide provides a self-validating operational framework to ensure absolute safety and regulatory compliance during handling and disposal.

Chemical Profiling & Hazard Causality

To safely dispose of a chemical, you must first understand how it degrades and reacts. Aromatic nitriles, while generally more stable than their aliphatic counterparts, carry specific latent risks[2].

  • The Cyanide Hazard (Biological & Chemical): In biological systems, accidental ingestion or heavy inhalation exposure allows hepatic cytochrome P450 enzymes to oxidize the nitrile group into an unstable glycolonitrile intermediate. This intermediate spontaneously decomposes, releasing highly toxic hydrogen cyanide (HCN) and formaldehyde into the bloodstream[3].

  • The Acid-Catalyzed Risk: In a laboratory waste setting, this exact HCN release can be artificially triggered if the nitrile is exposed to strong acids or potent oxidizers. Therefore, the foundational rule of disposing of this compound is strict isolation from acidic waste streams.

MetabolicPathway A 2-(2-Formyl-4-methylphenoxy)acetonitrile (Aromatic Nitrile) B Cytochrome P450 Oxidation A->B Hepatic Metabolism C Glycolonitrile Intermediate (Unstable) B->C D Hydrogen Cyanide (HCN) + Formaldehyde C->D Spontaneous Decomposition E Rhodanese Enzyme Detoxification D->E In vivo rescue (Thiosulfate) F Thiocyanate (SCN-) Excreted E->F Renal Clearance

Metabolic degradation pathway of nitriles illustrating the mechanism of latent cyanide toxicity.

Quantitative Data & Waste Categorization

Before initiating any disposal protocol, verify the physicochemical properties of your waste stream. The table below summarizes the critical data required for proper waste manifesting.

PropertyValueOperational Implication
Chemical Name 2-(2-Formyl-4-methylphenoxy)acetonitrilePrimary identifier for waste logging.
CAS Number 1204351-35-8Mandatory for regulatory waste manifests.
Molecular Formula C10H9NO2Indicates C, H, N, O composition (Non-halogenated unless mixed with chlorinated solvents).
Molecular Weight 175.19 g/mol Used for calculating molarity in waste streams.
Functional Groups Nitrile (-CN), Aldehyde (-CHO), Ether (-O-)Dictates strict chemical incompatibilities (acids, oxidizers).
Waste Classification Hazardous Organic WasteRequires professional incineration; strictly no drain disposal[4].

Operational Handling & Spill Response Protocol

If a spill occurs, immediate containment is required to prevent VOC inhalation and environmental contamination. Do not rely on standard chemical spill kits without verifying their contents.

Step-by-Step Spill Neutralization:

  • Evacuate and Ventilate: Immediately clear personnel from the spill area. Ensure the fume hood or room ventilation is operating at maximum capacity to disperse any potential volatile organic compounds[2].

  • PPE Donning: Equip heavy-duty nitrile or butyl rubber gloves, chemical splash goggles, and a fitted respirator if the spill is outside a ventilated enclosure.

  • Containment (Causality Check): Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Why? Do not use combustible materials like sawdust, as the aldehyde group can exhibit reactive properties, and strictly avoid acidic neutralizers which risk HCN evolution.

  • Collection: Sweep the absorbed mixture using non-sparking tools and deposit it into a highly durable, sealable high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wash the spill surface with a mild alkaline soap solution (pH 8-9) and water to ensure any residual nitrile is safely lifted without risking acidic hydrolysis.

Self-Validating Disposal Procedures

Routine disposal must be treated as a self-validating system. You must prove the safety of the waste container before introducing the chemical.

Step-by-Step Routine Disposal:

  • Waste Segregation: Classify the waste as "Non-Halogenated Organic Waste." (Note: If your reaction utilized dichloromethane or chloroform, it must be segregated into "Halogenated Organic Waste").

  • pH Verification (The Self-Validating Step): Before adding liquid waste containing 2-(2-Formyl-4-methylphenoxy)acetonitrile to a communal carboy, extract a 1 mL aliquot from the carboy and test it with pH paper.

    • Causality: The communal waste must be neutral or slightly alkaline (pH 7-9). Introducing this chemical to an acidic waste stream (pH < 4) catalyzes the hydrolysis of the nitrile group, leading to the lethal accumulation of hydrogen cyanide (HCN) gas in the headspace of the container. If the carboy is acidic, you must neutralize it or start a fresh waste container.

  • Labeling: Clearly label the waste container with the chemical name, CAS number (1204351-35-8), and the GHS hazard pictograms for "Toxic" and "Environmental Hazard."

  • Final Destruction: Transfer the sealed containers to a licensed hazardous waste management facility. Causality: High-temperature incineration (>1000°C) is the only acceptable destruction method. It ensures the complete thermal destruction of the aromatic ring and converts the nitrile nitrogen into harmless N₂ or scrubbable NOₓ gases, preventing environmental contamination[4].

DisposalWorkflow Start Waste Generation: 2-(2-Formyl-4-methylphenoxy)acetonitrile CheckState Determine Physical State Start->CheckState Solid Solid / Powder Residue CheckState->Solid Liquid Liquid Solution (e.g., in DMSO/EtOAc) CheckState->Liquid SolidContainer Seal in Double-Bagged HDPE Container Solid->SolidContainer AcidCheck Are Strong Acids Present? (pH < 7) Liquid->AcidCheck Incineration Licensed Hazardous Waste Incineration SolidContainer->Incineration Danger STOP: HCN Gas Risk! Neutralize to pH 8-9 AcidCheck->Danger Yes LiquidContainer Non-Halogenated Organic Waste Jug AcidCheck->LiquidContainer No Danger->LiquidContainer After Neutralization LiquidContainer->Incineration

Self-validating disposal workflow ensuring pH safety prior to organic waste consolidation.

References

  • Title: Benzonitrile - High-Purity Aromatic Compound Source: Consolidated Chemical URL
  • Title: Understanding the SDS for Acetonitrile: Safe Handling Practices Source: Yufeng URL
  • Title: Acetonitrile SDS & Handling Source: Santa Cruz Biotechnology URL
  • Title: Acetonitrile (Metabolism and Excretion)
  • Title: CN112028870A - Compound with benzyloxy aromatic ring structure, preparation method and application thereof Source: Google Patents URL

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
2-(2-Formyl-4-methylphenoxy)acetonitrile
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Reactant of Route 2
2-(2-Formyl-4-methylphenoxy)acetonitrile
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